molecular formula C10H19NO2S B4035198 N-[2-(1-cyclohexen-1-yl)ethyl]ethanesulfonamide

N-[2-(1-cyclohexen-1-yl)ethyl]ethanesulfonamide

Cat. No.: B4035198
M. Wt: 217.33 g/mol
InChI Key: JGVJVIRPPVNREF-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]ethanesulfonamide is a useful research compound. Its molecular formula is C10H19NO2S and its molecular weight is 217.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.11365002 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Transfer Hydrogenation of Ketones : A study on base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts revealed the efficiency of sulfonamide derivatives in catalyzing transfer hydrogenation reactions under mild conditions, highlighting the potential of sulfonamide-based catalysts in organic synthesis (A. Ruff et al., 2016).
  • Allylation of Arenesulfonamides : Palladium(0)-catalyzed allylation of highly acidic and non-nucleophilic arenesulfonamides demonstrated the synthetic utility of sulfonamides in forming complex organic structures, indicating their importance in constructing pharmacologically relevant molecules (Silvia Cerezo et al., 1998).

Environmental and Material Science

  • Ozonation Products of Artificial Sweeteners : Research into the ozonation products of artificial sweeteners like cyclamate and acesulfame, which share structural similarities with sulfonamides, provided insights into the environmental persistence and transformation of these compounds, contributing to our understanding of water treatment processes (M. Scheurer et al., 2012).

Biological Applications

  • Biotransformation Studies : A study on the biotransformation of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide by rat liver microsomes, cytosol, and slices highlighted the metabolic pathways and potential toxicity of sulfonamide derivatives, relevant for assessing the environmental and health impacts of such compounds (Lin Xu et al., 2004).

Analytical Chemistry

  • Ion Sensing in Aqueous Media : The development of a pyrenesulfonyl-imidazolium derivative as a selective cyanide ion sensor in aqueous media illustrates the application of sulfonamide derivatives in designing sensitive and selective chemical sensors for environmental monitoring (Ashwani Kumar & Hong-Seok Kim, 2015).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-2-14(12,13)11-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVJVIRPPVNREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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